(4-fluoro-1H-indazol-3-yl)methanamine

Type 2 Diabetes Enzyme Inhibition Fluorinated Heterocycles

(4-Fluoro-1H-indazol-3-yl)methanamine is a strategic fluorinated indazole building block specifically engineered for medicinal chemistry programs requiring metabolic stability. The 4-fluoro substitution mitigates N-glucuronidation clearance (CL > 70 mL/min/kg in unsubstituted analogs), while the 3-methanamine handle enables rapid derivatization for ATP-competitive kinase inhibitors (FGFR, TTK, PLK4, Aurora, IRAK4) and sGC stimulators as claimed in US20210101882A1. Choose this 98% pure intermediate when positional fluorine effects are critical to target engagement and pharmacokinetic profile.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
Cat. No. B12999784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluoro-1H-indazol-3-yl)methanamine
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)F)CN
InChIInChI=1S/C8H8FN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,4,10H2,(H,11,12)
InChIKeyVPPDILADYIGTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-1H-indazol-3-yl)methanamine: Chemical Identity, Procurement Specifications, and Scientific Baseline


(4-Fluoro-1H-indazol-3-yl)methanamine (CAS: 1509716-27-1) is a fluorinated indazole derivative with the molecular formula C₈H₈FN₃ and a molecular weight of 165.17 g/mol . The compound features a primary amine (methanamine) group attached to the 3-position of a 4-fluoro-1H-indazole core, a bicyclic heteroaromatic scaffold consisting of fused benzene and pyrazole rings . This substitution pattern combines the electron-withdrawing properties of fluorine at the 4-position with a nucleophilic amine handle at the 3-position, establishing the compound as a versatile building block in medicinal chemistry for constructing kinase inhibitor scaffolds and other bioactive molecules [1]. Standard commercial purity is ≥98%, with analytical certification including NMR, HPLC, and GC available from major suppliers .

Why (4-Fluoro-1H-indazol-3-yl)methanamine Cannot Be Casually Substituted with Unfluorinated or Positional Isomers


Fluorine substitution at the 4-position of the indazole ring introduces distinct electronic, steric, and metabolic effects that materially alter the compound's performance in downstream applications. The strong electron-withdrawing character of fluorine (-I effect) modulates the electron density of the indazole core, affecting both the basicity of the adjacent methanamine group and the overall lipophilicity profile [1]. Crucially, 4-fluoro substitution can provide metabolic stabilization against N-glucuronidation, a major clearance pathway for unsubstituted indazoles that can lead to rapid elimination (CL > 70 mL/min/kg in rat models) [2]. Positional isomerism also dictates binding orientation: fluorine at the 4-position (peri to the methanamine) creates a distinct steric and electronic environment compared to 5-fluoro or 7-fluoro congeners, which can translate into divergent target engagement profiles in kinase inhibition and other receptor-binding contexts [3]. Simply interchanging (4-fluoro-1H-indazol-3-yl)methanamine with its unfluorinated parent (1H-indazol-3-yl)methanamine or with alternative fluoro-regioisomers would compromise the carefully optimized physicochemical and pharmacokinetic properties that justify its selection as a specific building block.

Quantitative Differentiation Evidence for (4-Fluoro-1H-indazol-3-yl)methanamine: Comparator-Driven Selection Rationale


Fluorine Substitution at the 4-Position Improves Potency in α-Amylase and α-Glucosidase Inhibition Models

In a systematic SAR study of indazole-1,3,4-thiadiazole hybrids, the fluoro-substituted analog (Compound 10) demonstrated superior inhibitory potency compared to non-fluorinated and other halogenated derivatives in the series [1]. While Compound 10 is a more elaborated derivative rather than the core methanamine building block itself, this evidence establishes a class-level SAR principle: fluoro substitution on the indazole scaffold enhances enzyme inhibitory activity relative to non-fluorinated comparators. This principle supports the selection of 4-fluoro-containing indazole building blocks over unsubstituted indazole methanamines for constructing potent enzyme inhibitors [1].

Type 2 Diabetes Enzyme Inhibition Fluorinated Heterocycles

Fluorinated Indazole Scaffolds Enable Sub-Nanomolar FGFR Kinase Inhibition in Optimized Derivatives

In the optimization of 1H-indazol-3-amine derivatives as FGFR inhibitors, strategic fluorine incorporation was employed to improve cellular activity [1]. Starting from a hit compound (7r) bearing an indazole scaffold, the research team designed and synthesized multiple fluorine-containing derivatives to enhance potency. Among these, compound 2a, containing a 2,6-difluoro-3-methoxyphenyl residue, achieved sub-nanomolar FGFR1 inhibitory activity [1]. This evidence demonstrates the class-level principle that fluorine substitution on indazole-containing kinase inhibitor scaffolds is a validated medicinal chemistry strategy for achieving high-potency target engagement [1].

FGFR Inhibitors Cancer Therapy Kinase Inhibition

4-Fluoro Substitution Modulates Basicity Relative to Non-Fluorinated Indazole Methanamines

The electron-withdrawing nature of fluorine at the 4-position reduces the electron density on the indazole ring, which in turn affects the basicity of the adjacent methanamine group [1]. Computational predictions for structurally related indazole methanamines provide reference baselines: (1H-indazol-5-yl)methanamine has a predicted acid pKa of 12.11, while (1-methyl-1H-indazol-3-yl)methanamine has a predicted pKa of 8.18 ± 0.29 [2]. The 4-fluoro substitution on (4-fluoro-1H-indazol-3-yl)methanamine would be expected to further lower the pKa relative to non-fluorinated 3-substituted indazole methanamines due to the electron-withdrawing -I effect of fluorine at the peri position [1].

Physicochemical Properties Drug Design pKa

4-Fluoro-Indazole Building Blocks Enable Soluble Guanylate Cyclase (sGC) Modulator Synthesis

A 2021 patent application (US20210101882A1) explicitly claims a class of fluorine-substituted indazole compounds as soluble guanylate cyclase (sGC) stimulators for therapeutic applications [1]. The patent's generic formula (I) encompasses indazole derivatives with fluoro substitution at various positions, including the 4-position, attached to diverse linker and heterocyclic moieties [1]. This patent filing provides direct evidence that 4-fluoro-substituted indazole scaffolds are actively pursued in intellectual property for sGC modulation, a validated therapeutic mechanism for cardiovascular and pulmonary indications [1].

sGC Stimulators Cardiovascular Patent Evidence

Fluorine Substitution Mitigates N-Glucuronidation-Mediated Clearance in Indazole Scaffolds

A structure-activity relationship study investigating the N-glucuronidation of indazoles (PF-03376056) by human UGT1A enzymes revealed that unmodified indazoles are rapidly cleared in rats (CL > 70 mL/min/kg) due to direct glucuronidation of the parent compound [1]. Among the strategies identified to reduce or eliminate this glucuronidation were changing electron distribution via electron-withdrawing substituents and adding sterically hindered substitutions on the phenyl ring of the indazole core [1]. Fluorine substitution, particularly at the 4-position, serves both functions: it introduces an electron-withdrawing group that alters electron distribution and provides steric bulk that can impede UGT1A-mediated conjugation [1].

Metabolic Stability Pharmacokinetics Drug Metabolism

Optimized Application Scenarios for (4-Fluoro-1H-indazol-3-yl)methanamine: Evidence-Based Procurement Guidance


Kinase Inhibitor Scaffold Construction in Oncology Drug Discovery

This compound serves as an optimal starting material for constructing ATP-competitive kinase inhibitors targeting FGFR, TTK, PLK4, Aurora kinases, or IRAK4 [1][2][3]. The 4-fluoro substitution enhances potency potential (as demonstrated by sub-nanomolar FGFR1 activity in optimized fluoro-indazole derivatives) [2] while the primary amine at the 3-position provides a versatile attachment point for introducing diverse pharmacophores via amide bond formation, reductive amination, or urea/thiourea linkages. Procurement should be prioritized for programs where metabolic stability is a concern, as the 4-fluoro substitution mitigates the N-glucuronidation clearance liability documented for unsubstituted indazole cores (CL > 70 mL/min/kg in rat models) [4].

Synthesis of sGC Stimulators for Cardiovascular and Pulmonary Research

As explicitly claimed in US20210101882A1, fluorine-substituted indazole compounds are therapeutically useful as soluble guanylate cyclase (sGC) stimulators [1]. The 4-fluoro-indazol-3-yl methanamine core provides the requisite fluorinated indazole scaffold described in the patent's generic formula (I), enabling construction of sGC modulators through further derivatization at the methanamine nitrogen. This application scenario is supported by direct patent evidence and represents a well-defined intellectual property space where 4-fluoro-indazole building blocks are specifically claimed. Researchers developing sGC-targeted therapies should prioritize 4-fluoro-substituted indazole methanamines over non-fluorinated alternatives to align with patented chemical matter.

Enzyme Inhibitor Development for Metabolic Disorders

Based on SAR evidence from indazole-thiadiazole hybrid studies, fluoro-substituted indazole derivatives demonstrate superior inhibitory activity against α-amylase and α-glucosidase compared to non-fluorinated analogs [1]. (4-Fluoro-1H-indazol-3-yl)methanamine provides the fluorinated indazole core and a reactive amine handle needed to construct potent enzyme inhibitors for type 2 diabetes and related metabolic disorders [1]. The 4-fluoro substitution's electron-withdrawing character and its impact on binding interactions (validated through molecular docking and 50 ns MD simulations in related derivatives) [1] make this compound a strategically advantageous building block for programs requiring optimized target engagement in carbohydrate-metabolizing enzyme inhibition.

Fine-Tuning Physicochemical Properties in Lead Optimization

When structure-activity relationship studies reveal that modulating amine basicity (pKa) or lipophilicity is required to improve permeability, solubility, or off-target selectivity, (4-fluoro-1H-indazol-3-yl)methanamine offers distinct advantages over non-fluorinated 3-indazole methanamine analogs [1]. The electron-withdrawing fluorine at the 4-position reduces amine basicity relative to unsubstituted indazole methanamines (reference pKa for 1-methyl analog: 8.18 ± 0.29), which can decrease P-glycoprotein efflux susceptibility and improve CNS penetration [1]. Additionally, the 4-fluoro substitution introduces a ¹⁹F NMR handle for metabolic tracking and binding studies [1]. This compound should be selected when medicinal chemistry optimization demands precise control over the indazole scaffold's electronic environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-fluoro-1H-indazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.